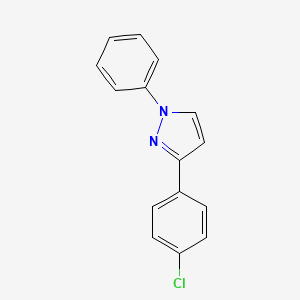

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C15H11ClN2 and its molecular weight is 254.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Agricultural Chemistry

Herbicides and Pesticides

This compound is integral in developing herbicides and pesticides that target specific pests while minimizing environmental impact. Its unique chemical structure allows for the formulation of innovative products that enhance crop protection. Research indicates that derivatives of pyrazole exhibit significant efficacy against a range of agricultural pests, making them valuable in sustainable farming practices .

| Compound | Application | Efficacy |

|---|---|---|

| This compound | Herbicide formulation | High |

| Various pyrazole derivatives | Insecticide development | Moderate to High |

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

this compound derivatives have been explored for their therapeutic potential, especially in treating inflammatory diseases and pain management. A study highlighted the synthesis of novel pyrazolone derivatives that demonstrated significant anti-inflammatory activity, showing promise as non-ulcerogenic alternatives to traditional NSAIDs .

Anticancer Activity

Recent research has identified specific derivatives, such as N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which exhibit potent inhibitory effects on glioblastoma cells. These compounds were shown to inhibit key kinases involved in cancer progression, suggesting their potential as targeted therapies against malignant tumors .

| Study | Compound | Activity | Notes |

|---|---|---|---|

| Anti-inflammatory screening | Various pyrazolone derivatives | High | Non-ulcerogenic potential |

| Cancer research | N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Potent against glioblastoma | Low cytotoxicity to non-cancerous cells |

Material Science

Advanced Materials Development

The compound plays a role in synthesizing advanced materials, including polymers and coatings that exhibit enhanced durability and resistance to degradation. Its incorporation into material formulations can lead to improved performance characteristics suitable for various industrial applications .

Analytical Chemistry

Standardization in Chemical Analysis

In analytical chemistry, this compound serves as a standard in various methods, aiding researchers in the quantification of similar compounds within complex mixtures. This application improves the accuracy of chemical analyses and is particularly useful in pharmacokinetics and impurity isolation during drug development processes .

Case Study 1: Anti-inflammatory Activity

A series of pyrazolone derivatives were synthesized and evaluated for their anti-inflammatory properties. The study found that modifications at the 4-position of the pyrazolone ring significantly influenced activity levels. Compounds containing acidic centers showed enhanced efficacy compared to their esterified counterparts .

Case Study 2: Anticancer Screening

In a study focused on glioblastoma treatment, compound 4j , derived from this compound, was screened against various kinases and demonstrated low micromolar activity against AKT2/PKBβ. This compound not only inhibited cancer cell growth but also showed minimal toxicity towards non-cancerous cells, highlighting its therapeutic potential .

特性

CAS番号 |

33064-19-6 |

|---|---|

分子式 |

C15H11ClN2 |

分子量 |

254.71 g/mol |

IUPAC名 |

3-(4-chlorophenyl)-1-phenylpyrazole |

InChI |

InChI=1S/C15H11ClN2/c16-13-8-6-12(7-9-13)15-10-11-18(17-15)14-4-2-1-3-5-14/h1-11H |

InChIキー |

XASCFVXXKMGKOZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C=CC(=N2)C3=CC=C(C=C3)Cl |

正規SMILES |

C1=CC=C(C=C1)N2C=CC(=N2)C3=CC=C(C=C3)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。